molecular formula C18H20N2O4 B034431 6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate CAS No. 101952-83-4

6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate

Cat. No.: B034431
CAS No.: 101952-83-4
M. Wt: 328.4 g/mol
InChI Key: OBKMIDVZRUPSJJ-UHFFFAOYSA-N
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Description

6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate, also known as inositol nicotinate (CAS 6556-11-2), is a cyclohexane-based compound functionalized with six pyridine-3-carboxylate ester groups. Its IUPAC name is [2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate . Structurally, it consists of a myo-inositol core (cyclohexanehexol) where all six hydroxyl groups are esterified with pyridine-3-carboxylic acid (nicotinic acid). This compound is primarily used as a vasodilator in pharmaceuticals, releasing nicotinic acid gradually to improve peripheral blood flow .

Properties

IUPAC Name

6-(pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-17(15-7-5-9-19-13-15)23-11-3-1-2-4-12-24-18(22)16-8-6-10-20-14-16/h5-10,13-14H,1-4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKMIDVZRUPSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCCCCCCOC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144429
Record name Nicotinic acid, hexamethylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101952-83-4
Record name Nicotinic acid, hexamethylene ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101952834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinic acid, hexamethylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate typically involves the esterification of pyridine-3-carboxylic acid with hexane-1,6-diol. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyridine-3-carboxylic acid derivatives.

    Reduction: Hexyl pyridine-3-carboxylate alcohols.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C15H18N2O3
  • Molecular Weight : 270.32 g/mol
  • IUPAC Name : 6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate

This compound features a hexyl chain linked to two pyridine rings, which contribute to its biological activity.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, particularly in cancer therapy and immune modulation.

Case Study: Anticancer Activity

A study focused on the compound's ability to inhibit tumor growth in murine models indicated:

  • Tumor Reduction : A significant decrease in tumor size was observed when administered to mice with induced tumors.
  • Mechanism of Action : The compound was found to downregulate anti-apoptotic proteins, promoting apoptosis in cancer cells.

Anti-inflammatory Properties

Research has shown that derivatives of pyridine compounds can exhibit anti-inflammatory effects. The specific mechanisms involve modulating the immune response, potentially making this compound useful in treating inflammatory diseases.

Case Study: Inflammatory Disease Models

In experiments involving models of chronic inflammation:

  • Reduction of Inflammatory Markers : Treated subjects showed lower levels of cytokines associated with inflammation.
  • Histological Improvements : Tissue samples revealed reduced signs of inflammation compared to controls.

Neuroprotective Effects

Emerging studies suggest that pyridine derivatives may have neuroprotective properties. This could be relevant for conditions such as neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In models of neurodegeneration:

  • Cognitive Function Improvement : Mice treated with the compound demonstrated better performance in memory tests.
  • Oxidative Stress Reduction : The compound was effective in reducing markers of oxidative stress in neuronal tissues.

Mechanism of Action

The mechanism of action of 6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkages in the compound can be hydrolyzed by esterases, releasing the active pyridine-3-carboxylic acid moieties. These moieties can then interact with their respective targets, modulating biological pathways and exerting their effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine-3-carboxylate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Applications Key Properties
Inositol nicotinate 6556-11-2 C₃₆H₂₄N₆O₁₂* 732.6 (calculated) Six pyridine-3-carboxylate esters on cyclohexane Vasodilation, lipid metabolism Slow-release nicotinic acid, low solubility in water
Hexyl nicotinate 23597-82-2 C₁₂H₁₇NO₂ 223.27 Single hexyl ester of pyridine-3-carboxylic acid Cosmetics (skin circulation enhancer) Lipophilic, rapid dermal absorption
2-Ethylbutyl pyridine-3-carboxylate 5429-60-7 C₁₁H₁₅NO₂ 207.27 Branched alkyl ester Organic synthesis intermediate Moderate solubility in polar solvents
Pentafluorophenyl pyridine-3-carboxylate N/A C₁₇H₁₂F₅NO₄ 393.28 Fluorinated aryl ester with tetrahydropyran Reactive coupling reagent High electrophilicity due to fluorine substituents
6-(Oxan-4-yl)pyridine-3-carboxylic acid 1889341-99-4 C₁₁H₁₃NO₃ 207.23 Pyridine ring with tetrahydropyran substituent Pharmaceutical intermediate Enhanced solubility in polar solvents

*Calculated based on esterification of myo-inositol with six nicotinic acid molecules.

Structural and Functional Differences

Molecular Complexity: Inositol nicotinate exhibits high structural complexity due to six ester groups on a rigid cyclohexane core. This design enables controlled release of nicotinic acid in vivo, unlike simpler esters like hexyl nicotinate, which is rapidly absorbed . 2-Ethylbutyl pyridine-3-carboxylate and pentafluorophenyl derivatives feature smaller substituents, favoring applications in synthetic chemistry as intermediates .

Solubility and Bioavailability: Hexyl nicotinate (logP ~3.5) is highly lipophilic, making it ideal for topical use in cosmetics . Inositol nicotinate’s polar ester groups reduce lipid solubility, necessitating oral administration for systemic effects . 6-(Oxan-4-yl)pyridine-3-carboxylic acid contains a hydrophilic tetrahydropyran group, enhancing water solubility for pharmaceutical formulations .

Synthetic Utility: Pentafluorophenyl esters are reactive in peptide coupling and nucleophilic substitution due to fluorine’s electron-withdrawing effects . Inositol nicotinate synthesis involves multi-step esterification of myo-inositol with nicotinoyl chloride under basic conditions .

Biological Activity

6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial and anti-inflammatory effects.

  • Chemical Formula : C18H20N2O4
  • Molecular Weight : 336.36 g/mol
  • IUPAC Name : this compound

The compound features a pyridine ring, which is known for its pharmacological significance, particularly in drug design due to its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of hexyl alcohol with pyridine-3-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate ester formation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, similar to other known antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promise in anti-inflammatory assays. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the compound's effectiveness against biofilm-forming bacteria. The results indicated that at sub-MIC concentrations, this compound significantly reduced biofilm formation by up to 70% in Staphylococcus epidermidis, a common pathogen associated with medical device infections .
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked reduction in paw swelling and leukocyte infiltration compared to controls, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for 6-(pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate?

The compound can be synthesized via esterification between pyridine-3-carboxylic acid derivatives and hexanediol intermediates. For example, dimethyl 2,5-pyridinedicarboxylate has been used to synthesize analogous esters through selective hydrolysis (e.g., 94% yield for methyl 6-(hydroxymethyl)nicotinate) . Optimization of coupling agents (e.g., DCC/DMAP) and anhydrous conditions is critical to prevent side reactions.

Q. What analytical methods are essential for structural confirmation?

Use ¹H/¹³C NMR to identify ester carbonyls (δ ~165–170 ppm) and pyridine protons (δ ~7–9 ppm). HPLC with UV detection (>97% purity by HLC methods) and mass spectrometry (e.g., ESI-MS for molecular ion [M+H]⁺) are recommended for validation .

Q. What safety protocols apply to handling pyridine-based esters?

Follow SDS guidelines: use PPE (gloves, goggles), work in a fume hood, and store at room temperature in airtight containers. Pyridine derivatives may cause respiratory irritation; monitor vapor exposure limits (e.g., OSHA PEL: 5 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products during esterification?

Key factors include:

  • Temperature control : Maintain 0–5°C during coupling to reduce hydrolysis.
  • Catalyst selection : Use DMAP for accelerated acylation and molecular sieves to absorb moisture.
  • In-situ monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and detect intermediates .

Q. How should researchers resolve contradictions in NMR data for regioisomeric impurities?

  • Perform 2D NMR (HSQC, HMBC) to assign overlapping signals.
  • Compare experimental spectra with computational predictions (DFT-based NMR shifts).
  • Use preparative HPLC to isolate impurities and characterize them via X-ray crystallography .

Q. What strategies mitigate thermal instability during purification?

  • Avoid high-temperature distillation; use flash chromatography with silica gel and low-polarity solvents (e.g., hexane/ethyl acetate).
  • For sensitive intermediates, employ cryogenic techniques (e.g., −20°C recrystallization) .

Q. How can metabolic stability of this compound be evaluated in preclinical studies?

  • Use microsomal assays (human liver microsomes) to measure half-life (t₁/₂) and intrinsic clearance.
  • Analyze metabolites via LC-MS/MS ; pyridine rings may undergo hydroxylation or N-oxidation .

Q. What computational methods predict the compound’s bioavailability?

  • Perform molecular docking to assess binding affinity with target proteins (e.g., nicotinic receptors).
  • Use QSAR models to estimate logP (lipophilicity) and membrane permeability (Caco-2 cell assays) .

Methodological Notes

  • Synthesis : Prioritize regioselective esterification protocols to avoid branched by-products.
  • Analysis : Cross-validate purity results using orthogonal methods (e.g., NMR + HPLC + elemental analysis).
  • Safety : Implement spill containment kits (e.g., sodium bicarbonate for acid neutralization) .

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